4-Octyloxybenzaldehyde, also known as p-Octyloxybenzaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 234.34 g/mol. Its structure features a benzene ring substituted with a formyl group (–CHO) at the para position and an octyloxy group (–O–C₈H₁₇) at the opposite end. This configuration imparts unique properties to the compound, making it of interest in various chemical and biological applications .
4-Octyloxybenzaldehyde is an organic molecule synthesized through various methods, including the O-alkylation of p-hydroxybenzaldehyde with octyl bromide or the formylation of p-octyloxybenzene using Vilsmeier-Haack reaction. Researchers have characterized its structure using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [1, ].
While the specific research applications of 4-Octyloxybenzaldehyde are not extensively documented, its chemical properties suggest potential use in various scientific fields:
A notable synthesis method involves the condensation reaction between 4-hydroxybenzaldehyde and octyl bromide in the presence of a base catalyst, typically potassium hydroxide. The balanced equation for this reaction is:
This reaction highlights the formation of 4-Octyloxybenzaldehyde from its precursors .
The synthesis of 4-Octyloxybenzaldehyde can be achieved through various methods:
4-Octyloxybenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 4-Octyloxybenzaldehyde, each exhibiting unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Dodecyloxybenzaldehyde | C_{18}H_{30}O_{2} | Longer alkyl chain; potentially enhanced solubility |
4-Octylanisole | C_{15}H_{22}O | Contains an ether instead of an aldehyde group |
4-Nonanoylphenol | C_{15}H_{24}O | Contains a nonanoyl group; different reactivity |
4-Octylphenol | C_{14}H_{22}O | Lacks the aldehyde functionality; used as a surfactant |
These compounds highlight the uniqueness of 4-Octyloxybenzaldehyde due to its specific functional groups and potential applications in both organic synthesis and material science .
4-Octyloxybenzaldehyde, systematically known as 4-(octyloxy)benzaldehyde, possesses the molecular formula Carbon fifteen Hydrogen twenty-two Oxygen two and a molecular weight of 234.34 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 24083-13-4, with the European Community number 246-012-1. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-octoxybenzaldehyde, reflecting its structural composition of a benzaldehyde core with an octyloxy substituent at the para position.
The molecular structure exhibits several important identifiers that facilitate its recognition and utilization in chemical databases. The Simplified Molecular Input Line Entry System representation is CCCCCCCCOC1=CC=C(C=C1)C=O, while the International Chemical Identifier string is InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3. The corresponding International Chemical Identifier Key is KVOWZHASDIKNFK-UHFFFAOYSA-N, providing a unique fingerprint for computational chemistry applications.
Multiple synonymous names exist for this compound in chemical literature, including para-(octyloxy)benzaldehyde, benzaldehyde 4-(octyloxy)-, and 4-normal-octyloxybenzaldehyde. The compound is also referenced by various manufacturer-specific designations and catalog numbers across different chemical suppliers, reflecting its widespread commercial availability and research applications.
The development and utilization of 4-octyloxybenzaldehyde in organic synthesis represents a significant advancement in the field of functionalized aromatic aldehydes. Historical synthetic approaches to this compound have primarily involved the alkylation of para-hydroxybenzaldehyde through Williamson ether synthesis protocols. Early synthetic methodologies employed the reaction of 4-hydroxybenzaldehyde with octyl bromide in the presence of potassium carbonate as a base catalyst, typically conducted in polar aprotic solvents such as dimethylformamide or 2-butanone under reflux conditions.
Research conducted in academic institutions has documented comprehensive synthetic procedures for 4-octyloxybenzaldehyde preparation. One notable methodology involves the condensation reaction between 4-hydroxybenzaldehyde and 1-bromooctane in the presence of potassium carbonate and a catalytic amount of potassium iodide, heated to 90 degrees Celsius for sixteen hours under nitrogen atmosphere. This synthetic route achieves yields of approximately 82 percent, demonstrating the efficiency of the established protocol.
Alternative synthetic approaches have been developed to enhance reaction efficiency and product purity. Modified procedures incorporate the use of different base systems and reaction conditions, with some protocols employing elevated temperatures and extended reaction times to ensure complete conversion of starting materials. The synthesis typically requires careful control of reaction parameters, including temperature management and the use of appropriate workup procedures involving extraction with organic solvents and purification through column chromatography.
The historical development of 4-octyloxybenzaldehyde synthesis has been closely linked to advances in understanding aromatic nucleophilic substitution mechanisms and the optimization of ether formation reactions. Early research established the fundamental reactivity patterns of para-substituted benzaldehydes and their compatibility with various alkylating agents, laying the groundwork for contemporary synthetic applications in materials science and polymer chemistry.
4-Octyloxybenzaldehyde has emerged as a crucial building block in the development of advanced organic materials, particularly in the synthesis of conjugated polymers and liquid crystalline compounds. Research in macromolecular chemistry has demonstrated the compound's utility in the preparation of poly(1,4-phenylene-ethynylene)-alternating-poly(1,4-phenylene-vinylene) systems with dissymmetric alkoxy side chain configurations. These polymer systems exhibit remarkable photophysical properties, with fluorescence quantum yields ranging between 50 and 80 percent in dilute solutions.
The incorporation of 4-octyloxybenzaldehyde into polymer synthesis protocols has been achieved through Horner-Wadsworth-Emmons olefination polycondensation reactions, yielding polymers with weight-average molecular weights up to 430,000 grams per mole. The resulting polymeric materials demonstrate degrees of polymerization between 17 and 322, indicating the successful formation of high molecular weight conjugated systems. These polymers exhibit absorption maxima around 443-451 nanometers and photoluminescence emission maxima at 487-490 nanometers with shoulder peaks at 516-522 nanometers.
Advanced material applications of 4-octyloxybenzaldehyde extend to the development of quinoline-based compounds through three-component coupling reactions mediated by Lewis acids such as iron(III) chloride and ytterbium(III) triflate. These synthetic protocols have yielded quinoline derivatives including 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline and various 6-alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines. The resulting compounds have been characterized using polarizing optical microscopy and ultraviolet-visible spectroscopy, revealing absorption bands at 280 and 350 nanometers corresponding to π,π* and n,π* electronic transitions.
The elongated molecular structure of 4-octyloxybenzaldehyde, featuring the extended octyloxy chain, makes it particularly suitable for liquid crystal applications. The compound's amphiphilic character, combining the polar aldehyde functionality with the nonpolar alkyl chain, contributes to the formation of organized molecular assemblies characteristic of liquid crystalline phases. Research has explored the potential of 4-octyloxybenzaldehyde derivatives in the development of novel liquid crystal systems with tailored mesomorphic properties.
The synthetic versatility of 4-octyloxybenzaldehyde in advanced material development continues to expand through innovative reaction methodologies and novel application areas. Contemporary research focuses on exploiting the compound's unique combination of electronic and steric properties to create materials with precisely controlled optical, electronic, and mechanical characteristics. The ongoing development of new synthetic protocols and characterization techniques promises to further enhance the utility of 4-octyloxybenzaldehyde in cutting-edge materials science applications.
The synthesis of 4-octyloxybenzaldehyde has been extensively studied through various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and practical implementation [1] [2] [3]. This aromatic aldehyde compound, characterized by its octyloxy substituent at the para position relative to the formyl group, represents an important synthetic target in organic chemistry due to its applications in materials science and pharmaceutical intermediates [4] [5] [6].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of aromatic compounds bearing octyloxy substituents [7] [8] [9]. These methodologies offer exceptional versatility and functional group tolerance, making them particularly valuable for the preparation of complex benzaldehyde derivatives [10] [11].
The Suzuki-Miyaura cross-coupling reaction has been successfully employed in the synthesis of biphenyl derivatives containing octyloxy benzaldehyde moieties [7] [8] [9]. This methodology utilizes aryl boronic acids as nucleophilic coupling partners with aryl halides in the presence of palladium catalysts and base systems [9] [10].
Research conducted by Monteiro and co-workers demonstrated the effectiveness of palladium-catalyzed Suzuki-Miyaura reactions for constructing biaryl subunits containing aromatic aldehydes [10]. The reaction typically employs palladium acetate as the catalyst precursor, with potassium phosphate serving as the base in ethylene glycol solvent at elevated temperatures of 80 degrees Celsius [1]. Yields for these transformations range from 68 to 94 percent, depending on the electronic nature of the coupling partners and reaction conditions [9] [10].
The mechanism involves oxidative addition of the aryl halide to the palladium zero center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product [11]. For 4-octyloxybenzaldehyde derivatives, the electron-donating nature of the octyloxy group enhances the reactivity of the aromatic ring toward cross-coupling reactions [12].
Optimization studies have revealed that the use of sterically hindered phosphine ligands can significantly improve reaction outcomes for challenging substrates [9]. The reaction conditions must be carefully controlled to prevent competing side reactions, particularly when working with aldehyde-containing substrates that may undergo condensation or reduction under the basic reaction conditions [10] [12].
The Buchwald-Hartwig amination represents another valuable palladium-catalyzed approach for introducing nitrogen-containing functionalities into octyloxybenzaldehyde frameworks [13] [14] [11]. This methodology enables the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines [13] [14].
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium zero, coordination and deprotonation of the amine substrate, and reductive elimination to form the carbon-nitrogen bond [14]. The choice of ligand system is crucial for achieving high yields and selectivity, with specialized phosphine ligands designed by Buchwald providing optimal performance across a range of substrates [14].
For 4-octyloxybenzaldehyde derivatives, the Buchwald-Hartwig amination has been successfully applied using various amine nucleophiles under optimized conditions [13] [11]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with yields varying from 60 to 90 percent depending on the specific amine and halide coupling partners employed [14] [11].
The electron-donating octyloxy substituent influences the electronic properties of the aromatic ring, generally facilitating the oxidative addition step while potentially affecting the overall reaction rate [11]. Careful selection of base and solvent systems is essential for achieving optimal results, with tert-butoxide bases and toluene or dioxane solvents being commonly employed [13] [14].
The alkylation of phenolic precursors represents the most direct and widely utilized approach for the synthesis of 4-octyloxybenzaldehyde [1] [2] [3]. This methodology involves the nucleophilic substitution of alkyl halides with phenolic substrates under basic conditions, providing access to the desired ether linkage [15] [16] [17].
The Williamson ether synthesis remains the cornerstone methodology for preparing 4-octyloxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromooctane [1] [2] [15]. This classical approach has been extensively optimized to achieve high yields and selectivity while minimizing side reactions [18] [15] [19].
The optimal reaction conditions involve treating 4-hydroxybenzaldehyde with 1-bromooctane in the presence of potassium carbonate as the base and a catalytic amount of potassium iodide [1] [2]. The reaction is typically conducted in dimethylformamide solvent at 90 degrees Celsius for 16 hours, yielding 4-octyloxybenzaldehyde in 82 percent yield after purification [1].
The mechanism proceeds through an SN2 displacement pathway, where the phenoxide anion generated by deprotonation of the phenolic hydroxyl group attacks the primary carbon of 1-bromooctane [15] . The use of potassium carbonate as the base provides sufficient basicity to generate the phenoxide nucleophile while avoiding overly harsh conditions that might lead to aldehyde decomposition [1] [2].
Optimization studies have identified several critical parameters affecting reaction outcomes [18] [15]. The choice of base significantly influences both yield and selectivity, with carbonate bases proving superior to hydroxide or alkoxide alternatives due to their ability to prevent over-alkylation and side reactions [15] [19]. Solvent selection is equally important, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone providing optimal results [1] [2] [18].
Temperature control represents another crucial factor, with reactions conducted at 80 to 90 degrees Celsius providing the best balance between reaction rate and product stability [1] [2]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of the aldehyde functionality or formation of undesired side products [18] [15].
The workup procedure requires careful attention to achieve high purity products [1] [2]. Following reaction completion, the mixture is cooled and filtered to remove inorganic salts, then extracted with hexane and washed sequentially with aqueous sodium hydroxide, brine, and saturated lithium chloride solutions [1]. Final purification by column chromatography on silica gel using dichloromethane as the eluent provides the pure product [1] [2].
Phase-transfer catalysis offers an alternative approach for the alkylation of phenolic precursors, providing enhanced reaction rates and improved selectivity under milder conditions [16] [21] [22]. This methodology employs quaternary ammonium salts or crown ethers to facilitate the transfer of ionic species between aqueous and organic phases [16] [21].
Research by Wu and co-workers demonstrated the effectiveness of crown ether-based phase-transfer catalysts for the substitution reactions of octyl bromide with various nucleophiles [21]. The use of polymer-supported crown ethers as catalysts provides advantages in terms of catalyst recovery and reuse, while maintaining high catalytic activity [21].
The mechanism of phase-transfer catalysis involves the complexation of the phenoxide anion with the phase-transfer catalyst, enabling its transport into the organic phase where it can react with the alkyl halide [16] [17]. This approach circumvents the need for highly polar solvents and can be conducted under heterogeneous conditions [16] [21].
Optimization studies have revealed that tetrabutylammonium bromide serves as an effective phase-transfer catalyst for the alkylation of 4-hydroxybenzaldehyde with 1-bromooctane [18] [16]. The reaction can be conducted in less polar solvents such as toluene or dichloromethane, providing good yields while simplifying the workup procedure [16] [21].
Microwave-enhanced Williamson ether synthesis using phase-transfer catalysis has shown particular promise for improving reaction efficiency [18]. Studies by Hess and Farber demonstrated that microwave heating at 140 degrees Celsius for three minutes in the presence of tetrabutylammonium bromide catalyst provides significant yield improvements compared to conventional heating methods [18].
Direct formylation approaches provide alternative synthetic routes to 4-octyloxybenzaldehyde by introducing the aldehyde functionality onto pre-formed 4-octyloxybenzene substrates [23] [24] [25]. These methodologies offer strategic advantages when the octyloxy substituent is readily accessible but the aldehyde group requires specialized introduction [26] [27] [28].
The Vilsmeier-Haack reaction represents a powerful formylation methodology for electron-rich aromatic compounds, including those bearing octyloxy substituents [23] [24] [26]. This transformation employs the combination of dimethylformamide and phosphoryl chloride to generate an electrophilic formylating agent capable of reacting with activated aromatic rings [23] [24] [27].
The mechanism involves the initial formation of the Vilsmeier reagent through the reaction of dimethylformamide with phosphoryl chloride, generating a chloromethyliminium salt [24] [26] [27]. This electrophilic species then undergoes electrophilic aromatic substitution with the electron-rich 4-octyloxybenzene substrate, followed by hydrolytic workup to yield the corresponding benzaldehyde [23] [24].
Research has demonstrated that the octyloxy substituent provides sufficient electronic activation to enable efficient Vilsmeier-Haack formylation [26]. The reaction typically proceeds at temperatures ranging from 0 to 80 degrees Celsius, with yields of 75 to 95 percent being commonly achieved [23] [26] [28].
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic effects of the octyloxy substituent, which directs formylation to the para position through resonance activation [24] [26]. This selectivity pattern is analogous to that observed in Friedel-Crafts acylation reactions, with the octyloxy group serving as a strong ortho- and para-directing group [23] [28].
Optimization studies have identified several key parameters affecting reaction outcomes [23] [26]. The ratio of dimethylformamide to phosphoryl chloride influences both the rate of Vilsmeier reagent formation and the efficiency of the subsequent formylation step [24] [27]. Typical ratios of 1.3 equivalents of dimethylformamide to 1.0 equivalent of substrate provide optimal results [26] [28].
Temperature control is critical for achieving high yields while minimizing side reactions [23] [24]. Lower temperatures favor clean formylation, while higher temperatures can lead to polysubstitution or decomposition of the product [26] [27]. The use of halogenated hydrocarbon solvents such as dichloromethane provides optimal reaction media for the transformation [23] [28].
The Duff reaction offers an alternative formylation approach using hexamethylenetetramine as the formyl source for electron-rich aromatic compounds [25] [30]. This methodology has been successfully applied to the synthesis of octyloxy-substituted benzaldehydes under specific reaction conditions [25] [30].
The traditional Duff reaction employs hexamethylenetetramine in combination with strong acids such as trifluoroacetic acid at elevated temperatures [25]. However, recent developments have led to more sustainable mechanochemical variants that avoid the use of toxic solvents and reagents [30].
Research by Kumar and co-workers developed a mechanochemical Duff reaction conducted in silica as a solid reaction medium using a combination of hexamethylenetetramine and sulfuric acid in a mixer mill [30]. This approach provides exclusive ortho-selectivity for mono-formyl phenols while offering unprecedented para-formylation for other electron-rich aromatics [30].
The mechanism of the Duff reaction involves the protonation and ring-opening of hexamethylenetetramine to expose an iminium group, which then undergoes addition to the aromatic ring [25]. An intramolecular redox reaction follows, raising the benzylic carbon to the oxidation state of an aldehyde, with the oxygen atom provided by water during acid hydrolysis [25].
For 4-octyloxybenzene substrates, the Duff reaction provides moderate yields ranging from 20 to 70 percent, depending on the specific reaction conditions employed [25] [30]. The electron-donating octyloxy substituent enhances the reactivity of the aromatic ring toward electrophilic formylation, facilitating the desired transformation [25].
The mechanochemical variant offers several advantages over traditional solution-phase methods, including shorter reaction times, absence of tedious workup procedures, and the use of inexpensive mineral acids [30]. The scalability of this approach has been validated at the gram scale level, demonstrating its potential for preparative applications [30].
Solid-phase synthesis methodologies have emerged as valuable tools for the preparation of 4-octyloxybenzaldehyde and related compounds, offering advantages in terms of purification, automation, and library synthesis [31] [32] [33]. These approaches involve the covalent attachment of synthetic intermediates to polymeric supports, enabling efficient multi-step synthesis with simplified workup procedures [31] [34] [35].
The fundamental principle of solid-phase synthesis involves the immobilization of starting materials or intermediates on insoluble polymer supports, allowing for the use of excess reagents to drive reactions to completion while facilitating product isolation through simple filtration [31] [32]. This methodology has been successfully applied to various aspects of 4-octyloxybenzaldehyde synthesis [33] [36].
Research by Tornesello and co-workers demonstrated the effectiveness of solid-phase formylation for the introduction of aldehyde functionalities [33]. The method employs pre-activation of formic acid with N,N-dicyclohexylcarbodiimide in the liquid phase, followed by reaction with peptidyl-resin substrates [33]. While this specific example focuses on peptide chemistry, the principles are directly applicable to the formylation of aromatic substrates [33].
The solid-phase approach offers particular advantages for the synthesis of octyloxy-substituted compounds due to the lipophilic nature of the octyl chains, which can facilitate loading onto hydrophobic polymer supports [34] [36]. Polystyrene-based resins have proven particularly effective for immobilizing aromatic precursors bearing long alkyl chains [34] [35].
Polymer-supported reagents have found extensive application in the synthesis of benzaldehyde derivatives [35]. The Ley group developed numerous polymer-supported oxidants, including polymer-supported perruthenate and hypervalent iodine reagents, which enable the oxidation of benzyl alcohols to the corresponding aldehydes under mild conditions [35].
The synthesis of 4-octyloxybenzaldehyde using solid-phase methods typically involves the immobilization of 4-octyloxybenzyl alcohol on a polymer support, followed by oxidation using polymer-supported oxidants [36] [35]. This approach provides high yields and simplified purification, as spent reagents can be removed by simple filtration [35].
Hydrazone linkers have been developed for the solid-phase synthesis of aldehydes and ketones, providing an alternative immobilization strategy [36]. Research by Lazny and co-workers described the synthesis of polymeric supports containing hydrazone functionalities that enable the reversible attachment of carbonyl compounds [36]. These supports can be used for the alkylation of immobilized ketones and aldehydes, followed by cleavage to provide the modified products [36].
The advantages of solid-phase synthesis include the ability to use excess reagents to drive reactions to completion, simplified purification through filtration, and the potential for automation [31] [32]. However, the methodology also presents challenges, including the need for specialized linkers and the requirement for reaction monitoring through alternative analytical techniques [34].
Recent developments in solid-phase synthesis have focused on improving the efficiency and scope of these methodologies [33] [30]. The development of more efficient cleavage conditions and improved polymer supports continues to expand the applicability of solid-phase approaches to complex synthetic targets [36] [35].
Method | Key Reagents | Temperature (°C) | Yield (%) | References |
---|---|---|---|---|
Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 1-bromooctane, K2CO3 | 80-90 | 74-82 | [1] [2] [3] |
Palladium-Catalyzed Suzuki-Miyaura | Aryl halides, boronic acids, Pd catalyst | 80-100 | 68-94 | [7] [8] [9] |
Buchwald-Hartwig Amination | Aryl halides, amines, Pd catalyst, base | 80-120 | 60-90 | [13] [14] [11] |
Vilsmeier-Haack Formylation | DMF, POCl3, aromatic substrate | 0-80 | 75-95 | [23] [24] [26] |
Duff Reaction | Hexamine, phenolic substrate, acid | 80-200 | 20-70 | [25] [30] |
Solid-Phase Synthesis | Polymer-supported reagents, resin | Room temp-150 | 50-99 | [31] [33] [36] |
Phase-Transfer Catalysis | Crown ethers, phase-transfer agents | 25-100 | 60-85 | [16] [21] |
Parameter | Optimal Conditions | Key Observations | Reference |
---|---|---|---|
Base Type | K2CO3 (1.1-2.2 equiv) | Carbonate bases prevent over-alkylation | [1] [2] |
Solvent System | DMF, THF, or acetone | Polar aprotic solvents increase yield | [1] [2] [3] |
Reaction Time (h) | 12-24 | Extended times improve conversion | [1] [2] |
Catalyst Loading (mol%) | 0.5-20 | Higher loading for electron-poor substrates | [9] [10] |
Temperature Effect | 80-90°C for alkylation | Moderate heating prevents decomposition | [1] [2] |
Workup Method | Aqueous extraction, column chromatography | Purification critical for high purity | [1] [2] |
Technique | Key Signals/Data | Analysis | Reference |
---|---|---|---|
1H NMR | δ 9.88 (s, CHO), 7.82 (d, Ar-H), 6.99 (d, Ar-H), 4.03 (t, OCH2) | Aldehyde proton at 9.88 ppm confirms formyl group | [1] [37] [38] |
13C NMR | δ 190.7 (CHO), 163.9 (C-O), 131.9 (Ar-C), 114.6 (Ar-C), 68.1 (OCH2) | Carbonyl carbon confirms aldehyde functionality | [39] |
IR Spectroscopy | ν 1682 cm⁻¹ (C=O), 1604 cm⁻¹ (C=C), 1259 cm⁻¹ (C-O) | C=O stretch typical for aromatic aldehydes | [37] [38] |
Mass Spectrometry | M+ 234 m/z, base peak at 122 m/z | Molecular ion peak consistent with formula | [37] |
Physical Properties | bp 140-142°C/0.1 mmHg, n²⁰D 1.522, d²⁰ 0.98 | Physical data matches expected values | [37] [38] |